molecular formula C20H15F3N4O3 B15286282 7-(6-Amino-3-azabicyclo[3.1.0]hexan-3-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid CAS No. 308353-09-5

7-(6-Amino-3-azabicyclo[3.1.0]hexan-3-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid

Cat. No.: B15286282
CAS No.: 308353-09-5
M. Wt: 416.4 g/mol
InChI Key: WVPSKSLAZQPAKQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of trovafloxacin involves several key steps. The process begins with the 1,3-dipolar cycloaddition of ethyl diazoacetate to N-Cbz-3-pyrroline, forming the pyrrazolidine ring. Pyrolysis results in the loss of nitrogen and the formation of the cyclopropylpyrrolidine ring. The ester group is then saponified to the corresponding carboxylic acid. This acid undergoes a Curtius rearrangement when treated with diphenylphosphoryl azide, forming a transient isocyanate. The isocyanate reacts with tert-butanol to form the tert-butoxycarbonyl-protected derivative. Catalytic hydrogenation removes the carbobenzyloxy protecting group, yielding the secondary amine. This amine displaces the more reactive fluorine at the 7-position in ethyl 1-(2,4-difluorophenyl)-6,7-difluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate .

Chemical Reactions Analysis

Trovafloxacin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include diphenylphosphoryl azide for the Curtius rearrangement and tert-butanol for the formation of the tert-butoxycarbonyl-protected derivative. Major products formed from these reactions include the cyclopropylpyrrolidine ring and the tert-butoxycarbonyl-protected derivative .

Comparison with Similar Compounds

Trovafloxacin is part of the fluoroquinolone class, which includes other compounds such as ciprofloxacin, levofloxacin, and moxifloxacin. Compared to these compounds, trovafloxacin exhibits better Gram-positive bacterial coverage but less Gram-negative coverage . It is more potent against Gram-positive bacteria than existing quinolones . due to its hepatotoxic potential, trovafloxacin’s use has been significantly restricted, unlike other fluoroquinolones that remain widely used .

Conclusion

Trovafloxacin is a potent fluoroquinolone antibiotic with a unique mechanism of action and significant antibacterial properties

Biological Activity

The compound 7-(6-Amino-3-azabicyclo[3.1.0]hexan-3-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid , also known by its CAS number 147059-72-1 , is a novel fluorinated naphthyridine derivative with potential biological applications, particularly in the field of antibacterial agents. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Molecular Structure

The molecular formula of this compound is C20H15F3N4O3C_{20}H_{15}F_{3}N_{4}O_{3} with a molecular weight of 416.35 g/mol . The structure includes a naphthyridine core, which is known for its pharmacological properties.

PropertyValue
CAS Number147059-72-1
Molecular FormulaC20H15F3N4O3
Molecular Weight416.35 g/mol
PurityNot specified

Hazard Information

The compound is classified with several hazard statements indicating potential risks such as skin irritation and serious eye damage, thus requiring careful handling.

Antibacterial Activity

Recent studies have explored the antibacterial properties of this compound against various Gram-positive and Gram-negative bacteria. A notable study conducted in 2023 assessed the binding affinity of several fluoroquinolone derivatives, including this compound, to bacterial DNA gyrase, a critical enzyme for bacterial replication.

Key Findings:

  • Binding Affinity : The compound exhibited significant binding affinity to DNA gyrase with a binding energy score comparable to standard fluoroquinolones such as ciprofloxacin and levofloxacin.
  • Inhibition Studies : In vitro assays demonstrated that the compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, suggesting its potential as a broad-spectrum antibiotic .

The mechanism by which this compound exerts its antibacterial effects is primarily through the inhibition of DNA gyrase. This enzyme is essential for DNA replication in bacteria, and its inhibition leads to cell death. The presence of fluorine atoms in the structure enhances lipophilicity, potentially improving membrane permeability and bioavailability .

Study 1: In Silico Docking Analysis

A study published in October 2023 utilized molecular docking techniques to evaluate the interaction between this compound and bacterial targets. The results indicated that it has a favorable docking score (-14.0 kcal/mol), suggesting strong affinity and potential efficacy against resistant bacterial strains .

Study 2: In Vitro Efficacy

In vitro tests showed that the compound inhibited bacterial growth at concentrations as low as 2 µg/mL against Campylobacter jejuni, demonstrating its potency and providing a basis for further development as an antibiotic .

Properties

IUPAC Name

7-(6-amino-3-azabicyclo[3.1.0]hexan-3-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N4O3/c21-8-1-2-15(13(22)3-8)27-7-12(20(29)30)17(28)9-4-14(23)19(25-18(9)27)26-5-10-11(6-26)16(10)24/h1-4,7,10-11,16H,5-6,24H2,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVPSKSLAZQPAKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2N)CN1C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N4O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10861386
Record name 7-(6-Amino-3-azabicyclo[3.1.0]hex-3-yl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10861386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

308353-09-5
Record name 7-(6-Amino-3-azabicyclo[3.1.0]hex-3-yl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10861386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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